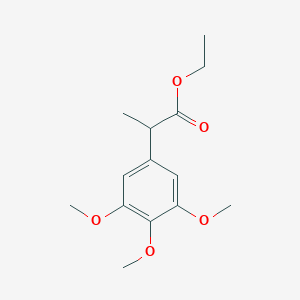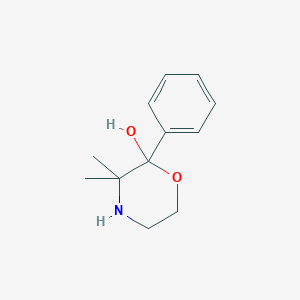
3,3-Dimethyl-2-phenylmorpholin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-phenylmorpholin-2-ol is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound features a morpholine ring substituted with a phenyl group and two methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenylmorpholin-2-ol typically involves the reaction of 2-phenylmorpholine with a methylating agent under controlled conditions. One common method is the alkylation of 2-phenylmorpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-phenylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or nitro-substituted phenylmorpholine derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-2-phenylmorpholin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and as an additive in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-phenylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. The phenyl group and morpholine ring play a crucial role in its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylmorpholine: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3,3-Dimethylmorpholine: Lacks the phenyl group, leading to variations in biological activity and applications.
2,6-Dimethylmorpholine: Different substitution pattern on the morpholine ring, affecting its chemical behavior.
Uniqueness
3,3-Dimethyl-2-phenylmorpholin-2-ol is unique due to the presence of both phenyl and dimethyl groups on the morpholine ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Propriétés
Numéro CAS |
1015-11-8 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3,3-dimethyl-2-phenylmorpholin-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-11(2)12(14,15-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-14H,8-9H2,1-2H3 |
Clé InChI |
OJSRMKBFJLSRPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OCCN1)(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


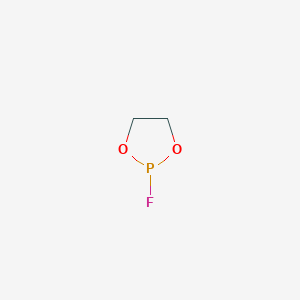
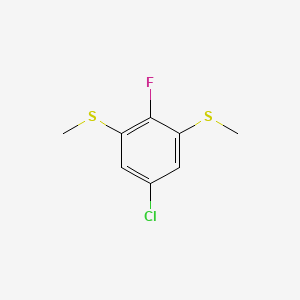
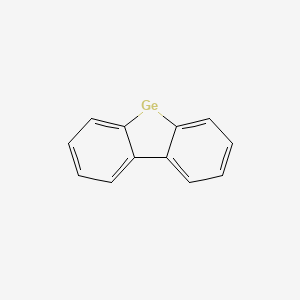
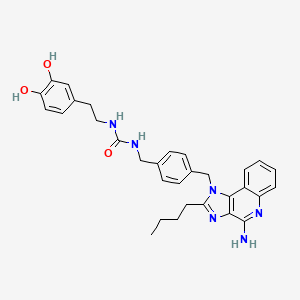

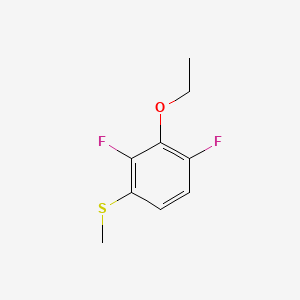

![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


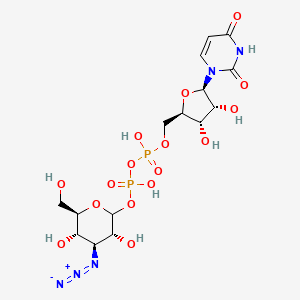
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
